2-(Oxolan-2-yl)propan-1-amine
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Overview
Description
2-(Oxolan-2-yl)propan-1-amine is an organic compound with the molecular formula C7H15NO. It is also known by its IUPAC name, 1-tetrahydro-2-furanyl-1-propanamine. This compound features a tetrahydrofuran ring attached to a propanamine group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)propan-1-amine typically involves the reaction of tetrahydrofuran with a suitable amine precursor under controlled conditions. One common method is the reductive amination of tetrahydrofuran with propanal in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(Oxolan-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-2-yl)propan-1-amine: Similar structure but with different stereochemistry.
2-(Oxolan-3-yl)propan-1-amine: Similar structure with the oxolan ring attached at a different position.
Uniqueness
2-(Oxolan-2-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydrofuran ring and propanamine group make it a versatile compound with a wide range of applications in various fields .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-(oxolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H15NO/c1-6(5-8)7-3-2-4-9-7/h6-7H,2-5,8H2,1H3 |
InChI Key |
RCTRCENEJTUGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1CCCO1 |
Origin of Product |
United States |
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